1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Overview
Description
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with thienyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine typically involves multi-step organic reactions. One common method starts with the chlorination of 2-thiophenesulfonyl chloride, followed by a nucleophilic substitution reaction with piperazine. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the sulfonyl group.
Substitution: The chlorine atom in the thienyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonyl and thienyl groups may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
- 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienyl)piperazine
- 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-furylmethyl)piperazine
- 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-pyridylmethyl)piperazine
Comparison: Compared to its analogs, 1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine is unique due to the specific positioning of the thienyl and sulfonyl groups, which may confer distinct chemical reactivity and biological activity. The presence of the chlorine atom in the thienyl group also differentiates it from other similar compounds, potentially affecting its interaction with biological targets and its overall stability.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S3/c14-12-3-4-13(20-12)21(17,18)16-7-5-15(6-8-16)10-11-2-1-9-19-11/h1-4,9H,5-8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBLCHOYWDIPMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.